![molecular formula C8H10N4 B2666762 1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine CAS No. 1554425-57-8](/img/structure/B2666762.png)
1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine is a heterocyclic compound that contains a triazole ring fused to a pyridine ring.
准备方法
The synthesis of 1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another approach involves the use of condensation agents such as formic acid, orthoesters, or hypervalent iodine reagents .
化学反应分析
1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the triazole ring.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form imines or other derivatives.
科学研究应用
Cancer Immunotherapy
One of the most promising applications of 1-([1,2,4]triazolo[4,3-a]pyridin-8-yl)ethanamine is its role as an inhibitor of IDO1. IDO1 is an enzyme that plays a critical role in the immune response by degrading tryptophan, which can lead to immune suppression in tumor environments. Inhibiting this enzyme can enhance the immune response against tumors.
Recent studies have demonstrated that compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold show significant inhibitory activity against IDO1. For instance, a novel class of compounds was identified through structure-based virtual screening that displayed sub-micromolar potency and high selectivity for IDO1 over other heme-containing enzymes. This selectivity is crucial for minimizing side effects in therapeutic applications .
Synthesis and Derivative Development
The synthesis of this compound has been facilitated by various methodologies. A notable one-pot synthesis method allows for the efficient production of triazolopyridine derivatives from readily available starting materials. This method not only simplifies the synthetic process but also produces compounds with significant biological relevance .
The development of derivatives from this scaffold has led to compounds with enhanced biological activities and improved pharmacokinetic properties. These derivatives are being explored for their potential use in treating various cancers and other diseases influenced by immune modulation.
Table: Summary of Key Studies on this compound Applications
Research Insights
Research into this compound has revealed several key insights:
- Mechanism of Action : The binding affinity of this compound to IDO1 involves coordination with the iron atom in the heme group of the enzyme, which is critical for its inhibitory action .
- Potential Side Effects : The selectivity observed in these compounds suggests a lower likelihood of off-target effects compared to broader-spectrum inhibitors.
- Future Directions : Ongoing research aims to optimize these compounds further through structural modifications to enhance their efficacy and bioavailability.
作用机制
The mechanism of action of 1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these enzymes and inhibit their activity, thereby exerting its biological effects.
相似化合物的比较
1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine can be compared with other similar compounds such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine structure but differ in the position of the nitrogen atoms.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds have a quinoxaline ring fused to the triazole ring and exhibit different biological activities.
1,2,4-Triazolo[4,3-a]pyrazines: These derivatives have a pyrazine ring and are studied for their anticancer properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
生物活性
1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis Overview
The synthesis of this compound typically involves a one-pot reaction starting from 2-hydrazinopyridine and substituted aromatic aldehydes. This method is noted for its efficiency and ability to produce high yields of the desired triazolopyridine derivatives under mild conditions .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various triazolo derivatives, including this compound. These compounds have shown moderate activity against a range of bacterial and fungal strains. For instance, compounds synthesized in one study were compared against standard antibiotics like Streptomycin and Nystatin, demonstrating promising results in inhibiting microbial growth .
Antitumor Activity
In another line of research, derivatives of the triazolo framework were assessed for their antitumor properties. A specific derivative was found to inhibit c-Met kinase effectively and demonstrated selective cytotoxicity against gastric cancer cell lines. The compound exhibited a dose-dependent inhibition of tumor cell proliferation and was noted for its favorable pharmacokinetic profile in vivo .
Table 1: Antitumor Activity of Selected Triazolo Derivatives
Compound | IC50 (µM) | Target Kinase | Cell Line Tested |
---|---|---|---|
Compound 4d | 0.5 | c-Met | SNU5 |
Compound 17l | 0.98 | c-Met | A549 |
Foretinib | 0.45 | c-Met | A549 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific kinases involved in cancer signaling pathways. For example, compound 17l was shown to inhibit both c-Met and VEGFR-2 kinases with IC50 values indicating potent activity at nanomolar concentrations. This suggests that the compound may interfere with tumor growth by inhibiting angiogenesis and cellular proliferation pathways linked to these receptors .
Case Study 1: In Vitro Evaluation
A series of synthesized triazolo derivatives were tested against three different cancer cell lines (A549, MCF-7, and HeLa). The results indicated that certain compounds significantly inhibited cell viability with IC50 values below 1 µM. The study concluded that these compounds could serve as lead candidates for further development in targeted cancer therapies .
Case Study 2: In Vivo Studies
Further investigations into the pharmacokinetics of these compounds revealed promising results when tested in animal models. For instance, compound 4d exhibited longer biological half-lives compared to standard treatments like JNJ-38877605 when administered in xenograft models of human tumors. The study highlighted the potential for these triazolo derivatives to be developed into effective therapeutic agents with manageable toxicity profiles .
属性
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyridin-8-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6(9)7-3-2-4-12-5-10-11-8(7)12/h2-6H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKLXONBZFVJMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CN2C1=NN=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。